2,6-Dibromo-4-tert-butylaniline

概要

説明

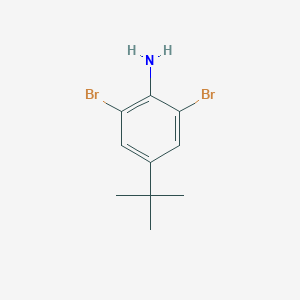

2,6-Dibromo-4-tert-butylaniline: is an organic compound with the chemical formula C10H13Br2N . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position. This compound appears as a colorless to pale yellow crystalline solid and is known for its solubility in common organic solvents like chloroform, toluene, and dichloromethane, while being almost insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions:

2,6-Dibromo-4-tert-butylaniline can be synthesized through the bromination of 4-tert-butylaniline. The process involves the following steps :

Starting Material: 4-tert-butylaniline.

Bromination: The 4-tert-butylaniline is reacted with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions.

Purification: The reaction mixture is then purified through crystallization or other suitable purification methods to obtain the final product.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

化学反応の分析

Types of Reactions:

2,6-Dibromo-4-tert-butylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of substituted aniline derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of dehalogenated aniline derivatives.

科学的研究の応用

2,6-Dibromo-4-tert-butylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its structural properties.

Medicine: Investigated for its potential use in the development of new drugs, particularly in the field of oncology.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2,6-dibromo-4-tert-butylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to changes in the enzyme’s conformation and function .

類似化合物との比較

2,4-Dibromoaniline: Similar structure but with bromine atoms at the 2 and 4 positions.

4-tert-Butylaniline: Lacks the bromine substitutions.

2,6-Dibromoaniline: Lacks the tert-butyl group.

Uniqueness:

2,6-Dibromo-4-tert-butylaniline is unique due to the presence of both bromine atoms and the tert-butyl group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

生物活性

2,6-Dibromo-4-tert-butylaniline (CAS No. 10546-67-5) is a brominated aniline derivative characterized by its unique structure, which includes two bromine atoms and a tert-butyl group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Br2N. Its structural features contribute to its reactivity and biological activity:

- Bromine Atoms : Positioned at the 2 and 6 locations on the aromatic ring, these halogens enhance the compound's electrophilic character.

- Tert-butyl Group : Located at the 4 position, it provides steric hindrance that can influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can inhibit enzyme activity through:

- Covalent Bond Formation : Bromine atoms may form covalent bonds with nucleophilic sites on enzymes.

- Non-Covalent Interactions : The tert-butyl group may stabilize interactions with various biomolecules.

This dual mechanism allows it to modulate cellular processes effectively, making it a candidate for further pharmacological investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The exact molecular targets remain under investigation, but interactions with key regulatory proteins are suspected .

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

- Anticancer Activity Study :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H12Br2N | Two bromine atoms; tert-butyl group | Antimicrobial, Anticancer |

| 2-Bromo-4,6-di-tert-butylaniline | C14H22BrN | One bromine atom; two tert-butyl groups | Moderate antimicrobial |

| 4-Bromo-2,6-di-tert-butylphenol | C14H22BrO | Two tert-butyl groups; phenolic structure | Limited biological studies |

This table highlights the unique positioning of substituents in this compound that enhances its reactivity and biological activity compared to structurally similar compounds.

特性

IUPAC Name |

2,6-dibromo-4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHTXNYXDWPZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375594 | |

| Record name | 2,6-dibromo-4-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-67-5 | |

| Record name | 2,6-Dibromo-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyl)-2,6-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,6-Dibromo-4-tert-butylaniline in the synthesis of poly(1,3-phenylene-2-amino-1,3-phenylene)s?

A1: this compound acts as a monomer in the palladium-catalyzed cross-coupling polycondensation reaction. [] It reacts with 1,3-phenylenebis(trimethylene boronate) to form the repeating unit of the polymer chain. The bromine atoms on this compound act as reactive sites for the palladium catalyst, enabling the formation of carbon-carbon bonds with the boronic ester groups of 1,3-phenylenebis(trimethylene boronate).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。